Cas no 81-67-4 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-)

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- structure
81-67-4 structure
Product name:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
CAS No:81-67-4
MF:C18H17NO3
MW:295.332484960556
CID:728384
PubChem ID:442340

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Chemical and Physical Properties

Names and Identifiers

    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
    • 1,2-METHYLENEDIOXY-11-HYDROXYAPORPHIN
    • Pukateine
    • PUKATEINE(RG)
    • PUKATEINE(RG)(PLEASE CALL)
    • Pukatein
    • Z9Y5O2QUPA
    • 81-67-4
    • (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
    • CHEBI:8634
    • (-)-Pukateine
    • AKOS040763278
    • UNII-Z9Y5O2QUPA
    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-,(7ar)-
    • DTXSID00331801
    • SCHEMBL674930
    • 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-12-ol, 6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
    • Pukateine, (-)-
    • Pukateine [MI]
    • (R)-11-hydroxy-1,2-methylenedioxyaporphine
    • C09613
    • Inchi: InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1
    • InChI Key: IKMXUUHNYQWZBC-GFCCVEGCSA-N
    • SMILES: CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3

Computed Properties

  • Exact Mass: 295.12100
  • Monoisotopic Mass: 295.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.9A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.352
  • Melting Point: 208-212°
  • Boiling Point: 486.2 °C at 760 mmHg
  • Flash Point: 247.8 °C
  • Refractive Index: 1.675
  • PSA: 41.93000
  • LogP: 2.81090
  • Specific Rotation: D25 -240° (c = 0.097 in alcohol)

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN6229-1 mL * 10 mM (in DMSO)
Pukateine
81-67-4 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN6229-5mg
Pukateine
81-67-4
5mg
¥ 3710 2024-07-19
A2B Chem LLC
AH49897-5mg
1,2-METHYLENEDIOXY-11-HYDROXYAPORPHIN
81-67-4
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN6229-5 mg
Pukateine
81-67-4 98%
5mg
¥ 3,710 2023-07-10
TargetMol Chemicals
TN6229-1 ml * 10 mm
Pukateine
81-67-4
1 ml * 10 mm
¥ 3810 2024-07-19

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Related Literature

  • 1. Index of subjects, 1972
  • 2. Obituary notices: George Barger, 1878–1939; Edward Richards Bolton, 1879–1939; John Thomas Dunn, 1859–1939; William Setten Gilles, 1876–1938; Francis Wood Hardy, 1892–1939; William Edward Kay, 1855–1938; Arthur William Knapp, 1881–1939; Cyril Alec Lawrence, 1912–1938; Alfred Courtenay Luck, 1866–1938; Stevenson John Charles George Macadam, 1865–1939; Kendall Morgan Madigan, 1909–1938; Emile Mond, 1865–1938; Charles Edward Munroe, 1849–1938; Hubert Naylor Bardsley Richardson, 1865–1938; Harcourt Henry Benjamin Shepherd, 1854–1939; Thomas Stevenson, 1864–1938; Alfred Edwin Howard Tutton, 1864–1938; Dennis Tyrrell, 1866–1938
    C. R. Harington,Bernard Dyer,H. Charles L. Bloxam,F. F. Renwick,G. W. Kendall,F. O. Ashmore,J. R. Johnson,J. W. Cook,C. H. Desch,George Z. Dupain,Emile Bucher,Charles S. Gibson,R. V. Wheeler,J. R. E. Richardson,A. Lauder,W. A. N. Tyrrell J. Chem. Soc. 1939 715
  • 3. CXXVII.—The alkaloids of the Pukatea
  • 4. Studies on the syntheses of heterocyclic compounds. Part CDLXII. Total photolytic syntheses of aporphine [(±)-N-methyl-laurotetanine, (±)-cassythicine, and (±)-pukateine], proaporphine [(±)-orientalinone], and morphinandienone [(±)-pallidine and (±)-salutaridine] alkaloids
    T. Kametani,K. Fukumoto,S. Shibuya,H. Nemoto,T. Nakano,T. Sugahara,T. Takahashi,Y. Aizawa,M. Toriyama J. Chem. Soc. Perkin Trans. 1 1972 1435
  • 5. Index pages

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